molecular formula C10H13N B098487 4-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 19343-78-3

4-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B098487
CAS No.: 19343-78-3
M. Wt: 147.22 g/mol
InChI Key: OXNZWCYNCDWCJA-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H13N. It is a derivative of tetrahydroquinoline, characterized by the presence of a methyl group at the fourth position of the tetrahydroquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. For instance, the reaction of 2-phenylethylamine with formaldehyde under acidic conditions can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of quinoline derivatives. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: The compound can be further reduced to form fully saturated derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for neurodegenerative diseases and as an antioxidant.

    Industry: Used in the production of dyes, antioxidants, and corrosion inhibitors.

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the fourth position can affect its interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

4-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNZWCYNCDWCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864885
Record name Quinoline, 1,2,3,4-tetrahydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19343-78-3
Record name 4-Methyl-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19343-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-4-methylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019343783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 1,2,3,4-tetrahydro-4-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 1,2,3,4-tetrahydro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-4-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.055
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,3,4-TETRAHYDRO-4-METHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,2,3,4-tetrahydroquinoline
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Methyl-1,2,3,4-tetrahydroquinoline

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